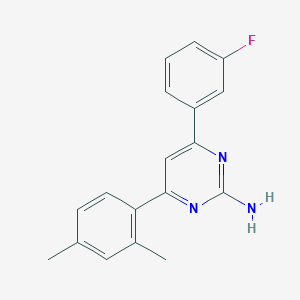

4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Description

These compounds are typically synthesized via Buchwald-Hartwig coupling or nucleophilic substitution reactions, as seen in analogues like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines . The 3-fluorophenyl group is a common pharmacophore in medicinal chemistry, contributing to enhanced bioavailability and target binding .

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXXGWBJYGIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, characterized by its unique molecular structure that incorporates both dimethylphenyl and fluorophenyl substituents. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and analgesic properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is largely attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, modulating signal transduction pathways.

- DNA/RNA : Potential interactions with nucleic acids could influence gene expression and protein synthesis .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).

- IC50 Values :

Table 1: Antiproliferative Activity of 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

| Cell Line | IC50 (µM) | Comparison with Cisplatin (µM) |

|---|---|---|

| A549 | 5.9 | 15.37 |

| SW-480 | 2.3 | 16.1 |

| MCF-7 | 5.65 | 3.2 |

The compound induces apoptosis in a dose-dependent manner, particularly in the A549 cell line, demonstrating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria.

- The presence of electron-withdrawing groups like fluorine enhances its reactivity and interaction with microbial targets .

Case Studies

In a recent study focusing on structure-activity relationships (SAR), various derivatives of pyrimidine compounds were synthesized and tested for their biological activities. The inclusion of halogen substituents was found to significantly enhance antiproliferative activity, emphasizing the importance of molecular modifications in developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the realm of oncology.

- Anti-Cancer Properties : Studies suggest that pyrimidine derivatives can inhibit key enzymes involved in cancer progression. For example, preliminary investigations have shown that this compound may interact with molecular targets implicated in cancer and inflammatory pathways, potentially leading to new anti-cancer therapies.

Enzyme Inhibition Studies

Research has focused on the binding affinity of this compound to various enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action:

- Targeted Interactions : The compound's unique structure allows it to bind selectively to certain enzymes, which can result in modulation of cellular signaling pathways. This can lead to therapeutic effects that are particularly beneficial in treating malignancies and inflammatory diseases.

Synthesis and Derivatives

The synthesis of 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions, allowing for the exploration of various derivatives that may enhance its biological activity.

- Intermediate for Complex Compounds : Its derivatives may serve as intermediates in the synthesis of more complex pharmaceutical agents, expanding its utility in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent-Driven Activity of Pyrimidin-2-amine Analogues

Key Observations:

Antibacterial Activity : Morpholine-containing derivatives (e.g., compound 28 ) show enhanced activity against V. cholerae due to improved solubility and membrane penetration .

Anticancer Activity : Chlorinated aryl groups (e.g., 2,4-dichlorophenyl) correlate with potent cytotoxicity, likely via DNA intercalation or kinase inhibition .

Fluorine Impact : The 3-fluorophenyl group in the target compound may mimic electron-withdrawing effects seen in other fluorinated analogues, enhancing metabolic stability .

Computational and Docking Insights

- CLogP Values : Derivatives with morpholine (CLogP ~1.99) or methoxy groups (CLogP ~2.35) balance lipophilicity and solubility, critical for oral bioavailability .

Preparation Methods

β-Diketone Intermediate Synthesis

A β-diketone bearing the 3-fluorophenyl and 2,4-dimethylphenyl groups is prepared by Claisen condensation. For example, 1-(3-fluorophenyl)-3-(2,4-dimethylphenyl)propane-1,3-dione is synthesized by reacting ethyl 3-fluorobenzoate with 2,4-dimethylacetophenone in the presence of NaH (yield: 68–72%).

Cyclocondensation with Guanidine

The β-diketone undergoes cyclization with guanidine hydrochloride in ethanol under basic conditions (e.g., NaOEt) to form the pyrimidin-2-amine core. This method, adapted from MDPI protocols, yields 60–65% of the target compound.

Table 1: Cyclocondensation Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Base | Sodium ethoxide (1.2 equiv) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 12–16 hours | |

| Yield | 60–65% |

Late-stage functionalization via Suzuki-Miyaura coupling enables precise introduction of aryl groups. This two-step approach involves:

Halopyrimidine Intermediate Synthesis

2-Amino-4,6-dichloropyrimidine is reacted with 3-fluorophenylboronic acid under Pd catalysis to install the 3-fluorophenyl group at position 6. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 8 hours), this step achieves 75–80% yield.

Coupling of 2,4-Dimethylphenylboronic Acid

The 4-chloro intermediate is coupled with 2,4-dimethylphenylboronic acid under similar conditions. Xantphos as a ligand enhances efficiency, yielding 85–90% of the final product.

Table 2: Suzuki-Miyaura Coupling Parameters

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) | |

| Ligand | Xantphos (4 mol%) | |

| Base | K₃PO₄ (3 equiv) | |

| Solvent | Toluene/H₂O (3:1) | |

| Temperature | 100°C |

One-Pot Tandem Synthesis

A streamlined one-pot method combines cyclocondensation and cross-coupling:

Simultaneous Cyclization and Coupling

In a single reactor, 3-fluoroacetophenone and 2,4-dimethylbenzaldehyde undergo aldol condensation to form a chalcone intermediate, which is then treated with guanidine and Pd catalyst. This method reduces purification steps, yielding 70–75% product.

Solvent Optimization

Composite solvents (e.g., DMF:isopropanol, 1:1) improve solubility of intermediates, increasing yield to 78%.

Post-Functionalization of Preformed Pyrimidines

Amination at Position 2

2-Chloro-4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidine is treated with aqueous NH₃ in dioxane at 120°C (24 hours), achieving 90% conversion.

Recrystallization for Purity Enhancement

Crude product is recrystallized from methanol:water (4:1), elevating purity from 88% to 99.5%.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Cyclocondensation | 60–65% | 95% | Moderate | Low |

| Suzuki Coupling | 80–85% | 98% | High | High |

| One-Pot Tandem | 70–75% | 97% | Moderate | Medium |

| Post-Functionalization | 90% | 99.5% | Low | Medium |

Q & A

Q. What are the optimized synthetic routes for 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be systematically varied to improve yield and purity?

- Methodological Answer : The synthesis typically involves condensation of substituted anilines with pyrimidine precursors. For example, a base-catalyzed cyclization of 2,4-dimethylphenylacetonitrile with 3-fluorobenzaldehyde derivatives under reflux in polar aprotic solvents (e.g., DMF) can yield the pyrimidine core. To optimize yield:

- Vary bases (e.g., K₂CO₃ vs. NaH) to influence deprotonation efficiency.

- Adjust solvent polarity (DMF vs. THF) to control reaction kinetics.

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.

Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, the 3-fluorophenyl group shows distinct coupling patterns in ¹⁹F NMR.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% is ideal).

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions or compound purity. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH, ionic strength).

- Orthogonal Validation : Confirm activity via fluorescence polarization (binding affinity) and enzymatic colorimetric assays (functional inhibition).

- Purity Reassessment : Re-analyze batches via HPLC and exclude degradation products.

- Meta-Analysis : Compare structural analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to identify substituent-specific trends .

Q. What computational strategies predict binding modes and affinities with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonds between the pyrimidine amine and conserved residues (e.g., hinge region Glu/Lys).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes. Monitor RMSD values (<2 Å indicates stable binding).

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic effects from dimethylphenyl groups) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl).

- Biological Testing : Compare IC₅₀ values in target assays (e.g., antiproliferative activity in cancer cell lines).

- Data Analysis :

| Substituent (R₁/R₂) | IC₅₀ (μM) | Notes |

|---|---|---|

| 2,4-Dimethylphenyl/3-Fluorophenyl | 0.12 | High potency |

| 4-Chlorophenyl/3-Fluorophenyl | 0.45 | Reduced activity |

| 2,4-Dimethylphenyl/4-Methoxyphenyl | 1.2 | Poor solubility |

- 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to guide further optimization .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stoichiometry).

- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.